molecular formula C11H16N4O B14607338 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide CAS No. 59708-14-4

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide

Cat. No.: B14607338
CAS No.: 59708-14-4
M. Wt: 220.27 g/mol
InChI Key: HDDUJHRLHPVFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide is an organic compound with the molecular formula C11H16N4O It is a derivative of benzamide, characterized by the presence of a triazene group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining attention for its green chemistry approach and potential scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives like this one can act as dopamine receptor antagonists, influencing neurotransmitter pathways in the brain. This interaction can lead to various therapeutic effects, such as antipsychotic and antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide is unique due to its specific triazene group, which imparts distinct chemical and biological properties

Properties

CAS No.

59708-14-4

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

4-(diethylaminodiazenyl)benzamide

InChI

InChI=1S/C11H16N4O/c1-3-15(4-2)14-13-10-7-5-9(6-8-10)11(12)16/h5-8H,3-4H2,1-2H3,(H2,12,16)

InChI Key

HDDUJHRLHPVFMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.